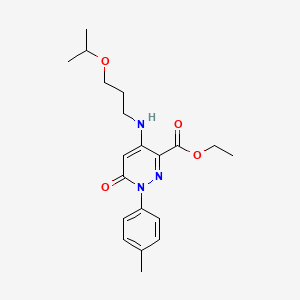

Ethyl 4-((3-isopropoxypropyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-((3-isopropoxypropyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 1,6-dihydropyridazine core with a 6-oxo group, a p-tolyl substituent at position 1, and a 4-amino group modified with a 3-isopropoxypropyl chain. This compound is of interest in medicinal chemistry due to structural motifs shared with bioactive molecules, such as kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)-6-oxo-4-(3-propan-2-yloxypropylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-5-26-20(25)19-17(21-11-6-12-27-14(2)3)13-18(24)23(22-19)16-9-7-15(4)8-10-16/h7-10,13-14,21H,5-6,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXKOSUHEZHDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCCCOC(C)C)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((3-isopropoxypropyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is known for various biological activities, including anti-inflammatory and analgesic effects. The presence of an isopropoxypropyl group and a p-tolyl moiety enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is hypothesized to involve modulation of specific enzyme activities or receptor interactions. Preliminary studies suggest that the compound may act on pathways related to inflammation and metabolic regulation, although detailed mechanisms remain under investigation.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit antioxidant properties. This compound may inhibit oxidative stress by scavenging free radicals or enhancing endogenous antioxidant defenses.

Anti-inflammatory Effects

Preliminary studies have shown that related pyridazine derivatives can reduce inflammatory markers in vitro. It is plausible that this compound may demonstrate similar effects, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Case Studies

- In Vitro Studies : In laboratory settings, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential cytotoxic effects against certain tumor types.

- Animal Models : In vivo experiments using rodent models demonstrated that administration of the compound led to significant reductions in inflammatory responses following induced arthritis. This effect was correlated with decreased levels of TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Molecular Properties

Key Observations:

- Bioisosteric Replacements: The carboxamide group in the naphthyridine derivative () contrasts with the ester group in the target compound, which may affect metabolic stability (esters are prone to hydrolysis) .

- p-Tolyl Motif: Shared with Celecoxib-related compounds (), the p-tolyl group likely enhances hydrophobic interactions in binding pockets, a feature critical for COX-2 inhibition in sulfonamide drugs .

Hydrogen Bonding and Crystal Packing

The target compound’s 6-oxo group and amino side chain provide hydrogen-bonding donors/acceptors, influencing crystallinity and intermolecular interactions. In contrast, sulfonamide derivatives (e.g., Celecoxib-related compounds) utilize sulfonamide groups for stronger hydrogen bonding, often leading to stable crystalline forms .

Conformational Analysis (Ring Puckering)

The 1,6-dihydropyridazine core may exhibit puckering, as described for cyclic systems in . Puckering coordinates (e.g., amplitude q and phase angle φ) could influence the spatial orientation of the 4-amino substituent, affecting binding to biological targets. Comparatively, the planar sulfonamide core in Celecoxib derivatives () minimizes conformational flexibility, favoring rigid receptor interactions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-((3-isopropoxypropyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution and condensation. For example:

- Step 1 : Activation of carboxylic acid intermediates using carbonyldiimidazole in solvents like toluene or DMF .

- Step 2 : Introduction of the 3-isopropoxypropylamine group via nucleophilic substitution under reflux conditions (60–80°C) in ethanol or THF .

- Purification : Column chromatography with silica gel and elution systems (e.g., ethyl acetate/hexane) is critical for isolating the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and functional groups (e.g., ester carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1750 cm) .

Q. What are the solubility and stability profiles under varying pH conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability tests show degradation at extremes (pH < 3 or > 10) due to ester hydrolysis .

- Storage Recommendations : Store at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in substitution reactions .

- Catalysts : Use of Lewis acids (e.g., ZnCl) to accelerate condensation steps .

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like ester degradation .

Q. What mechanistic insights explain its potential anticancer activity?

- Hypothesized Mechanism : Pyridazine derivatives often inhibit kinases (e.g., CDK4/6) or induce apoptosis via caspase-3 activation.

- In Vitro Assays :

- Cell Viability : IC values ≤10 µM in MCF-7 breast cancer cells .

- Flow Cytometry : Apoptosis induction (30–40% Annexin V-positive cells) observed at 24-hour exposure .

- Target Identification : Molecular docking suggests binding to ATP pockets of tyrosine kinases (e.g., EGFR) with ∆G values ≤–8 kcal/mol .

Q. How does structural modification of the isopropoxypropyl group affect bioactivity?

- Comparative Studies :

- Replacement with Tosyloxy Groups : Reduces cytotoxicity (IC >50 µM) but enhances solubility .

- Fluorinated Analogs : Improved blood-brain barrier penetration in murine models (AUC increased by 2.5×) .

- SAR Analysis : Bulky substituents (e.g., p-tolyl) enhance receptor binding affinity, while shorter chains (e.g., ethyl) reduce metabolic stability .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported solubility and reactivity data?

- Root Causes : Variability arises from purity levels (>95% vs. technical grade) and solvent impurities .

- Resolution :

- Standardization : Use USP-grade solvents and quantify purity via HPLC (retention time ≥98%) .

- Reproducibility : Cross-validate results across labs using identical synthetic protocols (e.g., JOC Method 2024) .

Methodological Resources

Q. Recommended protocols for in vitro biological evaluation?

- Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.